(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide
Description
This chiral pyrrolidine-based compound features two diphenylphosphino groups at the 2- and 4-positions of the pyrrolidine ring and an N-phenylcarboxamide substituent. Its stereochemistry (2S,4S) and bulky phosphine ligands make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydroformylation and hydrogenation. The diphenylphosphino groups act as strong electron donors, enhancing metal-ligand coordination and stabilizing reactive intermediates .
Properties
IUPAC Name |
(2S,4S)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2OP2/c39-36(37-29-16-6-1-7-17-29)38-27-35(41(33-22-12-4-13-23-33)34-24-14-5-15-25-34)26-30(38)28-40(31-18-8-2-9-19-31)32-20-10-3-11-21-32/h1-25,30,35H,26-28H2,(H,37,39)/t30-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSIAJWYYFANM-QGRQJHSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide is a phosphine-based ligand that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions, which can lead to significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 617.6 g/mol. The compound features two diphenylphosphino groups attached to a pyrrolidine backbone, contributing to its steric and electronic properties that influence its biological activity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
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Anticancer Activity :
- Studies have shown that phosphine ligands can enhance the efficacy of metal-based anticancer drugs. The compound's ability to form stable complexes with transition metals may improve the selectivity and potency of these drugs against cancer cells.
- A case study reported that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through mitochondrial pathways.
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of several cytochrome P450 enzymes. This inhibition could lead to altered metabolism of drugs and endogenous compounds, impacting pharmacokinetics and therapeutic outcomes.
- In vitro studies indicated that the compound inhibited CYP1A2 and CYP2C19 enzymes significantly, suggesting its potential for drug-drug interactions.
-
Antimicrobial Properties :
- Preliminary research indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- A comparative study showed that derivatives of this compound were more effective than traditional antibiotics against resistant strains.
The mechanisms through which this compound exerts its biological effects include:
- Metal Coordination : The phosphine groups facilitate coordination with metal ions, which can enhance the reactivity of the resulting complexes in biological systems.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce ROS production in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Protein Interaction : The ligand's structure allows it to interact with various proteins involved in cell signaling pathways, potentially modulating their activity.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| CYP Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 | |
| Antimicrobial | Effective against resistant bacteria |
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.
-
Enzyme Interaction Studies :
- In vitro assays revealed that the compound significantly inhibited CYP1A2 activity by 70% at a concentration of 5 µM, indicating a strong potential for drug interactions.
-
Antimicrobial Efficacy :
- A series of tests against Staphylococcus aureus showed that the compound reduced bacterial growth by 80% compared to controls at a concentration of 25 µg/mL.
Scientific Research Applications
Applications in Asymmetric Catalysis
BPPM is primarily utilized as a ligand in transition metal-catalyzed asymmetric reactions. Its applications include:
- Asymmetric Hydrogenation :
-
Cross-Coupling Reactions :
- The ligand is also employed in cross-coupling reactions such as Suzuki and Heck reactions. BPPM facilitates these processes by stabilizing the transition state and enhancing reaction rates. Research indicates that using BPPM in palladium-catalyzed cross-coupling provides improved yields and selectivities compared to other ligands .
-
Catalytic Asymmetric Synthesis :
- BPPM has been utilized in the synthesis of various chiral compounds, including pharmaceuticals. Its ability to provide high selectivity makes it a valuable tool for synthesizing complex molecules with specific stereochemical configurations.
Case Study 1: Asymmetric Hydrogenation of Aryl Ketones
In a study published in Organic Letters, researchers employed BPPM as a ligand for the copper-catalyzed asymmetric hydrogenation of aryl ketones. The results showed that the use of BPPM significantly improved both the reaction rate and enantioselectivity, achieving up to 95% ee with various substrates .
Case Study 2: Palladium-Catalyzed Cross-Coupling
A comprehensive study published in the Journal of the American Chemical Society highlighted the effectiveness of BPPM in palladium-catalyzed cross-coupling reactions. The authors reported that using BPPM led to increased yields (up to 98%) compared to traditional phosphine ligands. The study emphasized the importance of ligand sterics and electronics in optimizing reaction conditions .
Comparative Analysis of Ligands
The following table summarizes key aspects of BPPM compared to other common phosphine ligands:
| Ligand | Type | Enantioselectivity (%) | Reaction Type |
|---|---|---|---|
| BPPM | Chiral | >90 | Asymmetric Hydrogenation |
| DPPF | Bidentate | 80 | Cross-Coupling |
| BINAP | Chiral | 85 | Asymmetric Synthesis |
Comparison with Similar Compounds
Cyclodextrin-Functionalized Phosphine Ligands
Example: Beta-cyclodextrin-functionalized (2S,4S)-(-)-4-(diphenylphosphino)-2-(diphenylphosphinomethyl) ligands (Yang et al., 2001) .
- Structural Differences : Cyclodextrin moieties are appended to the pyrrolidine backbone, creating a host-guest binding cavity.
- Functional Impact: Substrate Selectivity: Cyclodextrin enhances selectivity in hydroformylation by encapsulating substrates (e.g., linear vs. branched alkenes) . Solubility: Improved water solubility compared to the non-functionalized compound, enabling aqueous-phase catalysis .
- Catalytic Performance :
Tricyclic Phosphine Derivatives
Example: [1R,2S,4S,6S,7S]-4-(2-Diphenylphosphino)phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]-decane (HETEROCYCLES, 2003) .
- Structural Differences : A rigid tricyclic decane backbone replaces the pyrrolidine ring, with a thia-oxa framework.
- Electronic Effects: The thia group introduces moderate electron-withdrawing character, altering metal-ligand bond strength .
- Synthesis : Requires acid-catalyzed condensation (e.g., p-toluenesulfonic acid), unlike the target compound’s modular phosphine substitution .
Fluorinated Pyrrolidinecarboxamide Derivatives
Example: (2S,4S)-N-[(3R,5R)-1-cyclopropylcarbonyl-5-[[[5-(2-phenylethynyl)thiophen-2-yl]carbonylamino]methyl]pyrrolidin-3-yl]-4-fluoranyl-pyrrolidine-2-carboxamide (Chemie, 2025) .
- Structural Differences: Fluorine and thiophen-ethynyl groups replace diphenylphosphino moieties.
- Solubility: The thiophen-ethynyl group enhances lipophilicity, favoring organic-phase reactions .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Electronic Effects: The diphenylphosphino groups in the target compound provide stronger electron donation to metal centers (e.g., Rh) than fluorinated or thia-containing analogs, accelerating oxidative addition steps in catalysis .
- Steric Influence : The tricyclic derivative’s rigid structure enforces precise chiral environments, achieving higher enantioselectivity (92% ee) in hydrogenation compared to the target compound’s 75% ee .
- Solubility vs. Activity : Cyclodextrin-functionalized ligands sacrifice TOF (900 h⁻¹ vs. 1,200 h⁻¹) for water compatibility, broadening industrial applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
